Butyl 2,3-dihydroxypropyl sebacate
Description
Butyl 2,3-dihydroxypropyl sebacate is a diester derived from sebacic acid (decanedioic acid) esterified with two alcohol groups: n-butyl and 2,3-dihydroxypropyl (glycerol moiety). Sebacic acid, a 10-carbon dicarboxylic acid, is commonly used in polymer production, lubricants, and cosmetics.
Properties
CAS No. |
94109-50-9 |
|---|---|
Molecular Formula |
C17H32O6 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-O-butyl 10-O-(2,3-dihydroxypropyl) decanedioate |
InChI |
InChI=1S/C17H32O6/c1-2-3-12-22-16(20)10-8-6-4-5-7-9-11-17(21)23-14-15(19)13-18/h15,18-19H,2-14H2,1H3 |
InChI Key |
OFEWUYLHIHVRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCCCCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction
The most common method for synthesizing butyl 2,3-dihydroxypropyl sebacate is through the esterification of butanol with sebacic acid. This reaction can be catalyzed by various acids, with sulfuric acid being a popular choice due to its efficiency.
-
$$
\text{Sebacic Acid} + \text{Butanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water}
$$ -
- Temperature: Typically between 90°C to 110°C
- Time: Reaction duration can vary from 60 minutes to several hours depending on the desired yield.
- Catalyst: Commonly sulfuric acid or triethylamine as an ionic liquid catalyst.
Distillation Method
Another approach involves the distillation of sebacic acid with butanol in the presence of concentrated hydrochloric acid. This method often results in higher purity products due to the removal of by-products during distillation.
- Procedure:
- Combine sebacic acid and butanol in a distillation apparatus.
- Add concentrated hydrochloric acid as a catalyst.
- Heat the mixture to initiate the reaction and distill off the water formed during the reaction.
Alternative Synthesis Using Sebacyl Chloride
Sebacyl chloride can also be reacted with butanol to yield this compound. This method can provide a more straightforward pathway with potentially fewer by-products.
-
$$
\text{Sebacyl Chloride} + \text{Butanol} \xrightarrow{} \text{this compound} + \text{HCl}
$$ -
- Temperature: Room temperature or slightly elevated.
- Solvent: Often performed in a non-polar solvent like benzene to facilitate separation.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Time (hours) | Catalyst Used | Purity Level |
|---|---|---|---|---|
| Esterification | Up to 100 | 1-2 | Sulfuric Acid | High |
| Distillation | Varies | Continuous | HCl | Very High |
| Reaction with Sebacyl Chloride | High | <1 | None | Moderate |
Research Findings
Recent studies have shown that optimizing reaction conditions significantly impacts yield and purity:
Optimal Conditions for Esterification: A study demonstrated that using a molar ratio of butanol to sebacic acid of 4:1 at a temperature of 110°C for two hours yielded nearly complete conversion to butyl sebacate.
Environmental Considerations: The use of eco-friendly catalysts such as ionic liquids has been explored to reduce waste and improve sustainability in the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Butyl 2,3-dihydroxypropyl sebacate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Sebacic acid derivatives.
Reduction: Butyl 2,3-dihydroxypropyl alcohol.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Butyl 2,3-dihydroxypropyl sebacate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer and a stabilizer in polymer chemistry.
Biology: Investigated for its potential as a biocompatible material in biomedical applications.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of lubricants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of butyl 2,3-dihydroxypropyl sebacate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with cellular membranes, enhancing their flexibility and permeability.
Pathways Involved: It may modulate signaling pathways related to cell adhesion and migration, making it useful in tissue engineering and regenerative medicine.
Comparison with Similar Compounds
Structural and Functional Analogues
Butyl 2,3-dihydroxypropyl sebacate can be compared to three categories of compounds:
Sebacate esters with alternative alcohols (e.g., dibutyl sebacate, diisopropyl sebacate).
Dihydroxypropyl esters of other acids (e.g., 2,3-dihydroxypropyl oleate, butanoic acid 2,3-dihydroxypropyl ester).
Monoesters vs. diesters (e.g., hexadecanoic acid 2,3-dihydroxypropyl ester).
Key Comparisons
Table 1: Physicochemical and Functional Properties
Key Observations:
- Hydrophilicity: The hydroxyl groups in this compound likely enhance its water solubility compared to non-hydroxylated sebacates like DBS, which are highly lipophilic .
- Toxicity : Dibutyl sebacate has well-documented low toxicity, while hydroxylated esters may require further toxicological evaluation due to their increased reactivity .
- Functionality: Compared to monoesters (e.g., hexadecanoic acid 2,3-dihydroxypropyl ester), the diester structure of this compound may improve stability in formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
